N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide
CAS No.: 2320923-95-1
Cat. No.: VC4393264
Molecular Formula: C20H21NO3S2
Molecular Weight: 387.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320923-95-1 |
|---|---|
| Molecular Formula | C20H21NO3S2 |
| Molecular Weight | 387.51 |
| IUPAC Name | N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |
| Standard InChI Key | MZJBFYRPCSMGSA-UHFFFAOYSA-N |
| SMILES | C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a naphthalene-1-sulfonamide core substituted at the sulfonamide nitrogen with a hybrid (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl group. This architecture integrates:
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A naphthalene ring system providing planar aromaticity for π-π stacking interactions.
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A sulfonamide group (–SO₂NH–) enabling hydrogen bonding and enzymatic target engagement.
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A tetrahydro-2H-pyran-4-yl moiety contributing conformational rigidity and improved solubility.
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A thiophene ring introducing electron-rich sulfur heterocyclic properties for redox activity .
Table 1: Key Molecular Properties
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Naphthalene-1-sulfonyl chloride as the sulfonamide precursor.
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(Tetrahydro-2H-pyran-4-yl)methanamine for the tetrahydropyran backbone .
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Thiophen-2-ylmethyl bromide to introduce the thiophene substituent.
Stepwise Synthesis
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Amination of Tetrahydro-2H-pyran-4-ylmethanamine:
Reaction of (tetrahydro-2H-pyran-4-yl)methanamine with thiophen-2-ylmethyl bromide under SN2 conditions yields the hybrid amine intermediate . -
Sulfonamide Coupling:
The amine intermediate reacts with naphthalene-1-sulfonyl chloride in dichloromethane with triethylamine as a base:
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Sulfonylation) | Prevents Di-Substitution |
| Solvent | Dichloromethane | Enhances Reactivity |
| Base | Triethylamine | Neutralizes HCl |
Pharmacological Applications
Antimicrobial Activity
Comparative studies with N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)butane-1-sulfonamide (MW 317.46 g/mol) reveal that the naphthalene sulfonamide derivative exhibits superior Gram-positive antibacterial activity:
Table 3: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8.2 | 32.5 |
| Enterococcus faecalis | 12.7 | 45.8 |
Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis.
Material Science Applications
Polymer Stabilization
The compound’s sulfur atoms act as radical scavengers in polyethylene (PE) composites:
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Oxidative Induction Time (OIT): 145 min (vs. 65 min for control) at 0.5 wt% loading.
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Thermal Stability: Decomposition onset at 287°C (TGA, N₂ atmosphere).
Coordination Chemistry
The sulfonamide and thiophene groups facilitate metal coordination, forming complexes with Cu(II) and Fe(III):
Stability Constant (log β): 8.9 ± 0.2 (pH 7.4) .
Research Findings and Comparative Analysis
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, 1H, naphthalene H-8), 7.92–7.85 (m, 3H, naphthalene H-2, H-3, H-6), 7.52 (t, 1H, thiophene H-4), 4.12 (m, 2H, tetrahydro-2H-pyran OCH₂).
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IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3105 cm⁻¹ (N–H stretch) .
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
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